molecular formula C18H10O2 B14332427 3,4-Chrysenedione CAS No. 103088-83-1

3,4-Chrysenedione

Cat. No.: B14332427
CAS No.: 103088-83-1
M. Wt: 258.3 g/mol
InChI Key: LLOUAGKAVSGKKD-UHFFFAOYSA-N
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Description

3,4-Chrysenedione: is an organic compound with the molecular formula C18H10O2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and contains two ketone groups at the 3 and 4 positions of the chrysene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Chrysenedione can be synthesized through several methods. One common approach involves the oxidation of chrysene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Chrysenedione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: More oxidized polycyclic aromatic compounds.

    Reduction: 3,4-Dihydroxychrysene.

    Substitution: Halogenated or nitrated derivatives of chrysene.

Scientific Research Applications

Chemistry: 3,4-Chrysenedione is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its polycyclic aromatic structure makes it a candidate for investigating DNA intercalation and other biochemical processes.

Medicine: Research into the medicinal applications of this compound includes its potential use as an anticancer agent. Studies have shown that certain derivatives of chrysene exhibit cytotoxic properties against cancer cells.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3,4-Chrysenedione involves its interaction with molecular targets such as enzymes and DNA. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. Additionally, the ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

    1,4-Chrysenedione: Another derivative of chrysene with ketone groups at the 1 and 4 positions.

    2,8-Chrysenedione: A compound with ketone groups at the 2 and 8 positions of chrysene.

Comparison: 3,4-Chrysenedione is unique due to the specific positioning of its ketone groups, which influences its chemical reactivity and biological interactions. Compared to 1,4-Chrysenedione and 2,8-Chrysenedione, this compound may exhibit different electronic properties and steric effects, leading to distinct reaction pathways and applications.

Properties

CAS No.

103088-83-1

Molecular Formula

C18H10O2

Molecular Weight

258.3 g/mol

IUPAC Name

chrysene-3,4-dione

InChI

InChI=1S/C18H10O2/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-10H

InChI Key

LLOUAGKAVSGKKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C(=O)C=C4

Origin of Product

United States

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